2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0449107
InChI: InChI=1S/C21H19N5O2S/c27-20-16(14-22-25-10-12-28-13-11-25)19(15-6-2-1-3-7-15)24-26(20)21-23-17-8-4-5-9-18(17)29-21/h1-9,14,24H,10-13H2/b22-14+
SMILES: C1COCCN1N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5g/mol

2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC0449107

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.5g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-yl)-4-[(4-morpholinylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C21H19N5O2S
Molecular Weight 405.5g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-[(E)-morpholin-4-yliminomethyl]-5-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C21H19N5O2S/c27-20-16(14-22-25-10-12-28-13-11-25)19(15-6-2-1-3-7-15)24-26(20)21-23-17-8-4-5-9-18(17)29-21/h1-9,14,24H,10-13H2/b22-14+
Standard InChI Key MFGMWWBTHBAGHA-HYARGMPZSA-N
SMILES C1COCCN1N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator